REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([OH:11])[CH2:6][CH2:5]2 |f:1.2|
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Name
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|
Quantity
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0.942 g
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Type
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reactant
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Smiles
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FC=1C=C2CCC(C2=CC1)=O
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Name
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|
Quantity
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0.356 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooling bath is removed and after 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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the mixture is poured into water (100 mL)
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Type
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CUSTOM
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Details
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the volatile organics are removed in vacuo
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Type
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EXTRACTION
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Details
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Extraction with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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drying over magnesium sulfate
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Type
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FILTRATION
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Details
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filtering through a cotton plug and concentration
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Name
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|
Type
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product
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Smiles
|
FC=1C=C2CCC(C2=CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |